
2-Amino-2-methyl-N-(3-methyl-4-(3-oxomorpholino)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-methyl-N-(3-methyl-4-(3-oxomorpholino)phenyl)propanamide is a complex organic compound that belongs to the class of amides It features a morpholine ring, which is a six-membered ring containing both oxygen and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-N-(3-methyl-4-(3-oxomorpholino)phenyl)propanamide can be achieved through a multi-step process involving the following key steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.
Amidation Reaction: The morpholine derivative is then reacted with 3-methyl-4-aminophenylacetic acid under appropriate conditions to form the desired amide bond.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-methyl-N-(3-methyl-4-(3-oxomorpholino)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride for chlorination.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Amino-2-methyl-N-(3-methyl-4-(3-oxomorpholino)phenyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-methyl-N-(3-methyl-4-(3-oxomorpholino)phenyl)propanamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-methyl-N-(3-methylphenyl)propanamide: Lacks the morpholine ring, which may affect its biological activity.
2-Amino-2-methyl-N-(4-(3-oxomorpholino)phenyl)propanamide: Similar structure but with different substitution patterns on the aromatic ring.
Uniqueness
The presence of the morpholine ring in 2-Amino-2-methyl-N-(3-methyl-4-(3-oxomorpholino)phenyl)propanamide distinguishes it from other similar compounds. This ring can impart unique chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C15H21N3O3 |
|---|---|
Peso molecular |
291.35 g/mol |
Nombre IUPAC |
2-amino-2-methyl-N-[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]propanamide |
InChI |
InChI=1S/C15H21N3O3/c1-10-8-11(17-14(20)15(2,3)16)4-5-12(10)18-6-7-21-9-13(18)19/h4-5,8H,6-7,9,16H2,1-3H3,(H,17,20) |
Clave InChI |
WCJZGROLUZOQJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)NC(=O)C(C)(C)N)N2CCOCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



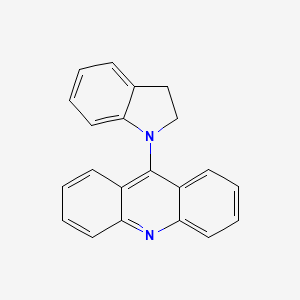

![Ethyl 5-[bis(2-hydroxyethyl)amino]-1h-indole-3-carboxylate](/img/structure/B11834090.png)
![Ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B11834096.png)


![(Z)-3'-(2-(1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B11834118.png)
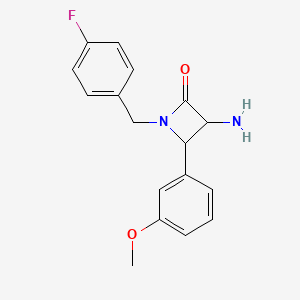
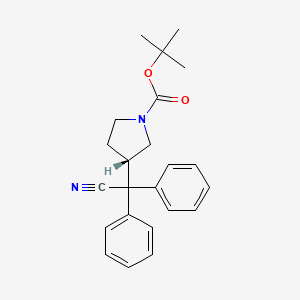
![7-Bromo-2-methylpyrimido[5,4-b]quinolin-4-ol](/img/structure/B11834139.png)
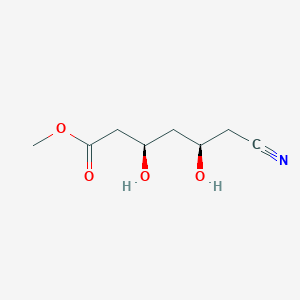
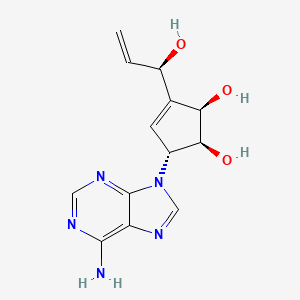
![1-(5H-Indeno[1,2-b]pyridin-5-yl)-2,5-dimethylpiperidin-4-one](/img/structure/B11834155.png)
